Technical Master Guide: L-Tryptophan Benzyl Ester Hydrochloride
Technical Master Guide: L-Tryptophan Benzyl Ester Hydrochloride
Executive Summary
L-Tryptophan benzyl ester hydrochloride (H-Trp-OBzl[1]·HCl) is a critical intermediate in solid-phase and solution-phase peptide synthesis. It serves as a C-terminal protected derivative of the essential amino acid L-tryptophan. Its primary utility lies in its orthogonal stability : the benzyl ester moiety is stable to acidic conditions (TFA) used to remove Boc groups, yet it is cleanly removed by catalytic hydrogenolysis or strong acids (HF/TFMSA), making it indispensable for Boc/Bzl strategies.
This guide provides a rigorous technical analysis of its physicochemical properties, synthesis mechanisms, handling protocols, and applications in drug development.[2][3]
Physicochemical Specifications
The hydrochloride salt form is preferred for its enhanced stability and crystallinity compared to the free base, which is often an oil or low-melting solid prone to oxidation.
Table 1: Chemical Identity & Physical Properties[2]
| Property | Specification |
| Chemical Name | L-Tryptophan benzyl ester hydrochloride |
| Synonyms | H-Trp-OBzl[1]·HCl; Benzyl L-tryptophanate HCl |
| CAS Number | 4299-69-8 (Free base); Salt forms often referenced under same or specific derivative CAS |
| Molecular Formula | C₁₈H₁₈N₂O₂[4][5] · HCl |
| Molecular Weight | 330.81 g/mol (Salt); 294.35 g/mol (Free Base) |
| Appearance | White to off-white crystalline powder |
| Melting Point | 220–225 °C (dec.) (Salt); Free base melts at ~77–80 °C |
| Solubility | Soluble in Water, Methanol, DMSO, DMF; Insoluble in Ether, Hexane |
| pKa | ~2.4 (COOH), ~9.4 (NH₂); Esterification removes acidic pKa |
| Chirality | L-isomer (S-configuration) |
Critical Note: The indole ring of tryptophan is electron-rich and sensitive to oxidation (especially under light) and electrophilic attack (alkylation) during acidolytic deprotection steps.
Synthesis & Mechanism
The industrial standard for synthesizing L-tryptophan benzyl ester hydrochloride is Fischer-Speier Esterification . This reversible reaction is driven to completion by the removal of water (azeotropic distillation) or by using a large excess of alcohol.
Reaction Protocol (Thionyl Chloride Method)
This method generates anhydrous HCl in situ, avoiding the handling of gaseous HCl.
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Setup: Flame-dried round-bottom flask, N₂ atmosphere.
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Reagents: L-Tryptophan (1.0 eq), Benzyl Alcohol (10-20 eq), Thionyl Chloride (SOCl₂, 1.1 eq).
-
Procedure:
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Cool Benzyl Alcohol to 0°C.
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Add SOCl₂ dropwise (Exothermic! Generates HCl).
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Add L-Tryptophan in portions.
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Heat to 80–90°C for 4–6 hours.
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Precipitate product by adding dry Diethyl Ether.
-
-
Purification: Recrystallization from MeOH/Ether.
Mechanistic Pathway
The reaction proceeds via acid-catalyzed nucleophilic acyl substitution.
Figure 1: Acid-catalyzed esterification mechanism converting L-Tryptophan to its benzyl ester.
Analytical Characterization
Validating the identity of H-Trp-OBzl·HCl requires confirming the integrity of both the ester linkage and the indole side chain.
Proton NMR (¹H-NMR) in DMSO-d₆
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δ 11.0 ppm (s, 1H): Indole NH (Broad singlet, exchangeable).
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δ 8.6 ppm (br s, 3H): Ammonium protons (NH₃⁺).
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δ 7.3–7.4 ppm (m, 5H): Benzyl aromatic ring protons.
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δ 6.9–7.6 ppm (m, 4H): Indole aromatic protons.
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δ 5.2 ppm (s, 2H): Benzylic CH₂ (Singlet, characteristic of benzyl ester).
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δ 4.3 ppm (t, 1H): Alpha-proton (α-CH).
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δ 3.3–3.5 ppm (d, 2H): Beta-protons (β-CH₂).
Mass Spectrometry (ESI-MS)
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Positive Mode: Major peak at m/z 295.1 [M+H]⁺ (corresponding to the free base cation).
Applications in Peptide Synthesis[2][7][8][9]
H-Trp-OBzl·HCl is primarily used in Boc/Bzl solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Orthogonality Strategy
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N-Terminus Protection: Boc (tert-butyloxycarbonyl), removable by TFA.
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Side Chain Protection: Benzyl-based (e.g., OBzl, Bzl), stable to TFA.
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C-Terminus (This Compound): Benzyl ester, stable to TFA.
This allows for the selective elongation of the peptide chain by removing the N-terminal Boc group with TFA while the C-terminal benzyl ester remains intact.
Deprotection Protocols
The benzyl ester is removed at the end of the synthesis to yield the free acid.
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Catalytic Hydrogenolysis (Preferred):
-
Reagents: H₂ gas (1 atm), Pd/C (10%) catalyst, Methanol solvent.
-
Mechanism: Cleavage of the benzylic C-O bond.[6]
-
Advantage: Mild conditions, no racemization.
-
-
Saponification (Hydrolysis):
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Reagents: LiOH or NaOH in THF/Water.
-
Risk: High risk of racemization (enantiomerization) at the alpha-carbon due to base sensitivity of activated esters. Not recommended for Trp esters if optical purity is critical.
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Figure 2: Workflow utilizing L-Trp-OBzl in peptide synthesis, highlighting the stability of the benzyl ester during chain elongation.
Handling, Stability & Safety
Stability Profile
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Hygroscopic: The hydrochloride salt readily absorbs atmospheric moisture. Store in a desiccator.
-
Light Sensitive: The indole moiety degrades under UV/visible light, turning yellow/brown. Store in amber vials.
-
Oxidation: Susceptible to ozonolysis or radical oxidation. Avoid prolonged exposure to air.
Storage Recommendations
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Temperature: Refrigerate (+2°C to +8°C) for short term; Freeze (-20°C) for long term.
-
Atmosphere: Store under Argon or Nitrogen.
Safety (MSDS Summary)
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Signal Word: WARNING
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Hazard Statements:
-
First Aid: In case of contact, flush with water for 15 minutes.[7][8][9] If inhaled, move to fresh air.[7][9]
References
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Sigma-Aldrich. (2025). Product Specification: L-Tryptophan benzyl ester.[4][5][10][9] Retrieved from
-
PubChem. (2025).[10] Compound Summary: L-Tryptophan benzyl ester.[4][5][10][9] National Library of Medicine. Retrieved from
-
ChemicalBook. (2025). L-Tryptophan Benzyl Ester Hydrochloride Properties and Spectra. Retrieved from
-
BenchChem. (2025).[2] Technical Guide to Tryptophan Methyl/Benzyl Ester Synthesis. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: L-Tryptophan benzyl ester hydrochloride. Retrieved from
Sources
- 1. L-TRYPTOPHAN BENZYL ESTER 98 | 4299-69-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. L-TRYPTOPHAN BENZYL ESTER 98 One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Tryptophane | Sigma-Aldrich [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. chemimpex.com [chemimpex.com]
